(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid
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Overview
Description
The compound (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a sulfonamide group, a carboxylic acid group, and a fluorenone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps:
Formation of the Fluorenone Moiety: The fluorenone structure can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by oxidation.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the fluorenone derivative with a sulfonyl chloride in the presence of a base, such as pyridine.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including esterification and subsequent hydrolysis.
Final Coupling: The final step involves coupling the sulfonamide-fluorenone intermediate with the appropriate amino acid derivative under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The fluorenone moiety can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The carbonyl group in the fluorenone moiety can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: More oxidized fluorenone derivatives.
Reduction: Alcohol derivatives of the fluorenone moiety.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s sulfonamide group suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes involving sulfonamide interactions.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in analytical methods to detect or quantify specific substances.
Mechanism of Action
The mechanism of action of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorenone moiety may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group and have similar biological activities.
Fluorenone Derivatives: Compounds like 9-fluorenone and its derivatives share the fluorenone moiety and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of (2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be observed in simpler compounds.
Properties
CAS No. |
307941-72-6 |
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Molecular Formula |
C23H26N2O9S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-2-[[7-[[(1S)-1-carboxy-2-methylpropyl]sulfamoyl]-9-oxofluoren-2-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O9S2/c1-11(2)19(22(27)28)24-35(31,32)13-5-7-15-16-8-6-14(10-18(16)21(26)17(15)9-13)36(33,34)25-20(12(3)4)23(29)30/h5-12,19-20,24-25H,1-4H3,(H,27,28)(H,29,30)/t19-,20-/m0/s1 |
InChI Key |
QZQJOYWSRYBHSW-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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